Vitamin B6

Pharmacokinetics Bioavailability Clinical Nutrition

The term 'Vitamin B6' (CAS 8059-24-3) does not denote a single chemical entity, but rather a collective term for a group of six related 3-hydroxy-2-methylpyridine derivatives, primarily including the non-phosphorylated vitamers pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their respective 5'-phosphate esters. While all forms can be interconverted in vivo to the metabolically active coenzyme pyridoxal 5'-phosphate (PLP), they exhibit distinct physicochemical properties, pharmacokinetic profiles, and biological activities.

Molecular Formula C8H10NO5P-2
Molecular Weight 231.14 g/mol
CAS No. 8059-24-3
Cat. No. B1679950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin B6
CAS8059-24-3
Synonyms4-deoxypyridoxine 5'-phosphate
deoxypyridoxine-P
Molecular FormulaC8H10NO5P-2
Molecular Weight231.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O
InChIInChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2
InChIKeyRBCOYOYDYNXAFA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vitamin B6 (CAS 8059-24-3): Understanding the Vitamer Complexity for Procurement and Formulation Decisions


The term 'Vitamin B6' (CAS 8059-24-3) does not denote a single chemical entity, but rather a collective term for a group of six related 3-hydroxy-2-methylpyridine derivatives, primarily including the non-phosphorylated vitamers pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their respective 5'-phosphate esters [1]. While all forms can be interconverted in vivo to the metabolically active coenzyme pyridoxal 5'-phosphate (PLP), they exhibit distinct physicochemical properties, pharmacokinetic profiles, and biological activities [2]. The CAS number 8059-24-3 is a generic identifier for this complex mixture, which is a critical consideration for scientific procurement, as the specific vitamer (e.g., Pyridoxine HCl, CAS 58-56-0; Pyridoxal-5'-phosphate, CAS 54-47-7) selected for a given application can profoundly impact experimental outcomes, product stability, and efficacy.

Why 'Vitamin B6' is Not a Single Molecule: The Procurement Risks of Vitamer Substitution


The interchangeable use of the term 'Vitamin B6' for its distinct vitamers is a known source of confusion in the scientific literature and a significant risk in procurement [1]. A decision to substitute pyridoxine hydrochloride for pyridoxal 5'-phosphate, or vice versa, based solely on the generic descriptor 'Vitamin B6' can lead to experimental failure due to vastly different properties. These differences manifest as substantial variations in chemical stability, with pyridoxine being notably more stable in acidic aqueous solutions than pyridoxal or pyridoxamine [2]; altered cellular uptake kinetics and enzyme affinities [3]; and critically, distinct pharmacological and toxicological profiles, particularly concerning neurotoxicity at high doses [4]. The following quantitative evidence guide provides the verifiable, comparator-based data required to select the appropriate vitamer and avoid the costly pitfalls of uninformed substitution.

Head-to-Head Quantitative Evidence for Vitamin B6 Vitamer Selection (Pyridoxine HCl vs. Pyridoxal-5'-phosphate)


Pharmacokinetic Superiority: Pyridoxal-5'-phosphate (PLP) Achieves Faster and Higher Peak Blood Levels than Pyridoxine HCl

In a head-to-head human pharmacokinetic study, calcium pyridoxal 5'-phosphate (PLP-Ca) demonstrated a superior absorption profile compared to pyridoxine hydrochloride (PN-HCl). The time to reach maximum concentration (Tmax) for total B6 and PLP was shortest for PLP-Ca, and the maximum concentration (Cmax) achieved was the highest among the tested preparations [1]. This indicates that PLP is absorbed and elevates plasma levels of the active coenzyme more rapidly.

Pharmacokinetics Bioavailability Clinical Nutrition

Total Systemic Exposure: Pyridoxine HCl Provides a 24-Hour AUC Advantage Despite Slower Onset

While PLP-Ca showed faster absorption, the 24-hour area under the curve (ΔAUC) for total B6 was largest for pyridoxine hydrochloride (PN-HCl) in a direct comparative study [1]. This suggests that although PN-HCl is absorbed and converted more slowly, it ultimately provides a greater overall systemic exposure to B6 vitamers over a full day.

Pharmacokinetics Bioavailability Drug Delivery

Chemical Stability in Aqueous Solution: Pyridoxine HCl is Significantly More Stable than Pyridoxamine and Pyridoxal

Pyridoxine hydrochloride exhibits markedly superior stability in acidic aqueous solutions compared to the other primary non-phosphorylated vitamers, pyridoxal and pyridoxamine [1]. In a light-exposure study, pyridoxine retention was consistently the highest. For instance, under standard laboratory light for 8 hours at pH 4.5, pyridoxine retention was 97%, while pyridoxamine retention was only 81% [2].

Stability Formulation Analytical Chemistry

Differential Safety Profile: Pyridoxine (PN) is the Vitamer Specifically Linked to Neurotoxicity at High Doses

In vitro studies on human neuronal cells have demonstrated that the neurotoxic effects associated with high-dose vitamin B6 supplementation are specifically attributed to pyridoxine (PN), and not to the other major vitamers pyridoxal (PL), pyridoxal-5'-phosphate (PLP), or pyridoxamine (PM) [1]. The mechanism is thought to involve the competitive inhibition of PLP-dependent enzymes by high levels of PN [2].

Toxicology Neuropathy Safety Pharmacology

Enzyme Affinity: Pyridoxine Exhibits Higher Binding Affinity for Pyridoxal Kinase than its Active Coenzyme Form

Using surface plasmon resonance (SPR) biosensor analysis, the relative binding affinities of various B6 analogues for pyridoxal kinase (PK), the enzyme responsible for their activation, were determined. The affinity ranking was: pyridoxal-oxime > pyridoxine (PN) > pyridoxamine (PM) > pyridoxal (PL) > pyridoxal phosphate (PLP) [1]. This indicates that pyridoxine has a higher intrinsic affinity for its activating kinase than does pyridoxal phosphate itself.

Enzymology Biosensor Metabolism

Evidence-Based Application Scenarios for Vitamin B6 Vitamers in Research and Bioprocessing


Cell Culture Media for Biomanufacturing: Prioritizing Stability with Pyridoxine

For large-scale biomanufacturing, particularly in serum-free or protein-free media, the chemical instability of aldehyde forms (pyridoxal, PLP) is a major concern due to their reactivity with primary amines [1]. The quantitative evidence showing the superior stability of pyridoxine (PN) in aqueous solution, with 97% retention under 8 hours of light exposure [2], makes it the preferred vitamer for these applications. Many modern media formulations, such as RPMI-1640 and Ham's F-12, have been specifically designed with pyridoxine to leverage this stability advantage [1].

High-Dose Nutritional Studies: Mitigating Neurotoxicity Risk by Using Pyridoxal-5'-phosphate (PLP)

Studies investigating the effects of high-dose B6 supplementation should carefully consider vitamer selection due to the specific neurotoxic potential of pyridoxine (PN) at elevated concentrations, a finding supported by in vitro models [3]. To avoid the confounding variable of PN-induced neuropathy, which is not associated with PLP or PM [3], the use of pyridoxal-5'-phosphate is strongly indicated. Furthermore, PLP provides the advantage of achieving a faster Cmax and Tmax, as demonstrated in pharmacokinetic studies [4], making it a more appropriate choice for acute intervention trials.

Pharmacokinetic Research: Selecting PLP for Rapid Onset or PN for Sustained Exposure

For pharmacokinetic studies where the objective is to model a rapid, transient increase in the active coenzyme PLP, calcium pyridoxal-5'-phosphate is the superior choice due to its quantifiably shorter Tmax and higher Cmax [4]. Conversely, if the research goal is to evaluate the effects of sustained, 24-hour systemic exposure to B6 vitamers, pyridoxine hydrochloride (PN-HCl) is indicated, as it demonstrates the largest 24-hour ΔAUC in comparative studies [4]. This evidence allows for a tailored, mechanism-based selection of the vitamer to match the specific pharmacokinetic question.

Food and Supplement Formulation: Ensuring Bioaccessibility and Stability with Pyridoxine HCl

In the formulation of fortified foods or dietary supplements where long shelf-life and robust processing stability are paramount, pyridoxine hydrochloride remains the standard of choice. The quantitative stability data confirms that PN-HCl is more stable than pyridoxamine and pyridoxal, with acidic solutions showing no decomposition even when heated at 120°C for 30 minutes [2]. Additionally, in vitro digestion models indicate that pyridoxine (PN) has a high bioaccessibility of 76% in cereal-based baby foods, compared to 53% for pyridoxal [5], supporting its continued use in nutritional applications.

Technical Documentation Hub

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